2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763953
InChI: InChI=1S/C17H15N3O3S/c1-24-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21)
SMILES:
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

CAS No.:

Cat. No.: VC14763953

Molecular Formula: C17H15N3O3S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide -

Specification

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
IUPAC Name 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C17H15N3O3S/c1-24-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21)
Standard InChI Key UBPKQSGZERFEMX-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms and a ketone group at position 6.

  • Furan ring: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone.

  • Acetamide group: Linked to a phenyl ring substituted with a methylthio (-SCH3_3) group at the meta position .

The IUPAC name is 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide, and its SMILES representation is CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC17H15N3O3S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight341.4 g/mol
XLogP31.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5

The compound’s moderate lipophilicity (XLogP3 = 1.7) suggests balanced solubility and membrane permeability, favorable for drug-like properties .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in pyridazinone derivative research :

  • Pyridazinone Core Formation: Condensation of γ-keto acids with hydrazines yields dihydropyridazinones, which are oxidized to pyridazinones .

  • Furan Ring Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan moiety at position 3 .

  • Acetamide Functionalization: Acylation of the phenylamine intermediate with acetyl chloride forms the acetamide group.

Key Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or DDQ (dichlorodicyanoquinone) for dihydropyridazinone oxidation .

  • Coupling Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) for furan ring attachment.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for acylation.

Modification SiteEffect on ActivitySource
C-6 PyridazinoneOxidation enhances FPR affinity
Furan SubstituentElectron-rich rings improve antimicrobial activity
Methylthio GroupHydrophobicity correlates with anticancer potency

Pharmacological Applications and Challenges

Therapeutic Targets

  • FPR Agonists: Potential use in rheumatoid arthritis and sepsis .

  • Kinase Inhibitors: Structural similarity to ATP-competitive kinase inhibitors suggests oncology applications.

Metabolic Stability

The methylthio group may undergo hepatic oxidation to sulfoxide/sulfone metabolites, impacting bioavailability .

Future Directions

Research Priorities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivative Synthesis: Explore C-4 pyridazinone modifications for enhanced selectivity .

  • Target Identification: High-throughput screening to identify novel biological targets.

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